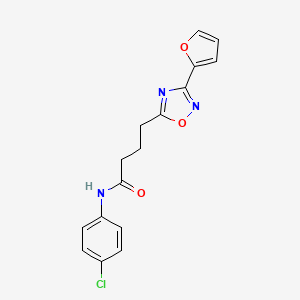
N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases such as cancer and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules in the body. It also inhibits the activity of various kinases and transcription factors that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit various biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines. It also inhibits the proliferation of cancer cells and induces apoptosis in various cancer cell lines. In addition, it has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One of the future directions is to improve the solubility of this compound in water, which would make it easier to administer in vivo. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This would provide valuable information on the safety and efficacy of this compound in humans. Finally, future research can focus on the development of novel derivatives of N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-chlorobenzoyl chloride with furan-2-carboxylic acid hydrazide in the presence of triethylamine and dichloromethane. The resulting compound is then reacted with 4-bromobutanoyl chloride in the presence of triethylamine and dichloromethane to obtain the final product.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-11-6-8-12(9-7-11)18-14(21)4-1-5-15-19-16(20-23-15)13-3-2-10-22-13/h2-3,6-10H,1,4-5H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYBUBVABFVDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

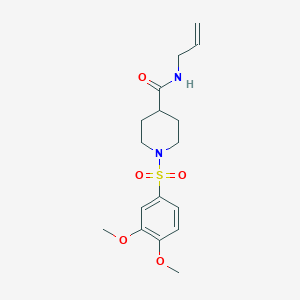
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713893.png)
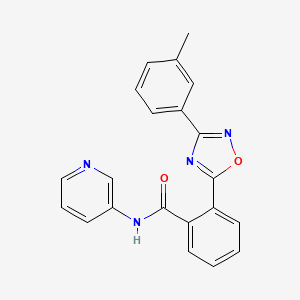

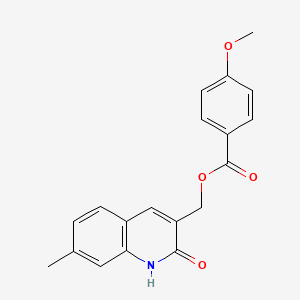
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)
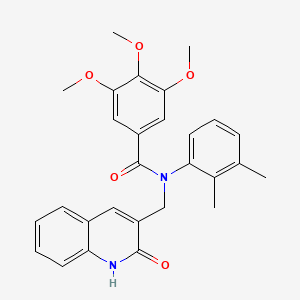


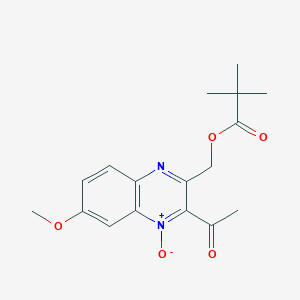

![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)
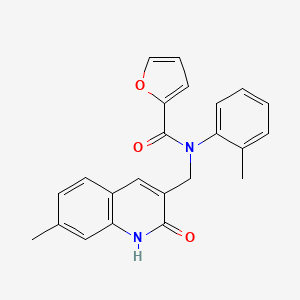
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)